(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine
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Overview
Description
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-methylpyridine, which can be obtained through chlorination and methylation reactions of pyridine.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-5-methylpyridine with an appropriate amine source under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(6-Chloro-5-methylpyridin-2-yl)ethan-1-amine: Similar structure but with the chloro group at the 2nd position.
(1r)-1-(6-Chloro-5-ethylpyridin-3-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups in specific positions provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-11-8(5)9/h3-4,6H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
GVTWDUHLSPMPQD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)N |
Origin of Product |
United States |
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